3-(1-Benzothien-3-yl)benzaldehyde
Description
3-(1-Benzothien-3-yl)benzaldehyde is a benzaldehyde derivative featuring a benzothiophene substituent at the 3-position. Benzaldehyde derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The benzothienyl group introduces sulfur-containing heterocyclic characteristics, which may enhance electronic delocalization and influence binding interactions in biological systems .
Properties
Molecular Formula |
C15H10OS |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C15H10OS/c16-9-11-4-3-5-12(8-11)14-10-17-15-7-2-1-6-13(14)15/h1-10H |
InChI Key |
MVRRENSHDVSHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Group | XLogP3* | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|---|---|---|
| This compound | Not provided | C₁₄H₁₀OS | 226.29 | Benzothienyl | ~3.2 | 2 | 0 |
| 3-Ethynylbenzaldehyde | 77123-56-9 | C₉H₆O | 130.14 | Ethynyl | N/A | 1 | 0 |
| 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde | 1181320-63-7 | C₁₄H₁₀O₃ | 226.23 | Benzo[1,3]dioxolyl | 2.8 | 3 | 0 |
| 3-(Pyridin-2-yloxy)benzaldehyde | - | C₁₂H₉NO₂ | 199.21 | Pyridyloxy | - | 2 | 0 |
| 3-(Benzothiazol-2-yl)benzaldehyde | 127868-63-7 | C₁₄H₉NOS | 239.29 | Benzothiazolyl | - | 2 | 0 |
| 3-(Trifluoromethoxy)Benzaldehyde | - | C₈H₅F₃O₂ | 190.12 | Trifluoromethoxy | - | 2 | 0 |
| 3-(1-Methyl-1H-tetrazol-5-yl)benzaldehyde | 179056-02-1 | C₉H₈N₄O | 188.19 | Tetrazolyl | - | 3 | 0 |
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) may reduce electron density on the benzaldehyde ring, affecting reactivity in condensation reactions, while sulfur-containing groups (benzothienyl, benzothiazolyl) enhance π-π stacking interactions .
Industrial and Market Relevance
3-(Trifluoromethoxy)Benzaldehyde is highlighted in for its significant market demand, driven by applications in agrochemicals and pharmaceuticals. Projected production data (2020–2025) underscores scalability challenges, with Chinese imports/exports playing a critical role . In contrast, benzothienyl derivatives may occupy niche research applications due to synthetic complexity.
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